molecular formula C17H16ClN5O B2986974 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899998-94-8

5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2986974
CAS No.: 899998-94-8
M. Wt: 341.8
InChI Key: ULJSMJUDLLIWBI-UHFFFAOYSA-N
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Description

5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chloro-4-methylaniline, and the alkyne precursor from 4-methylphenylacetylene.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the triazole intermediate.

    Carboxamide Formation: The carboxamide group is typically formed by reacting the triazole intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chloro substituent, potentially yielding dechlorinated or hydrogenated products.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to inhibit specific enzymes or receptors is of particular interest in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. This interaction can disrupt biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.

    5-amino-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks both the chloro and the second methylphenyl group, potentially altering its properties.

    1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, which is crucial for certain biological interactions.

Uniqueness

The presence of both chloro and methyl groups in 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique among triazole derivatives. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-10-3-7-13(8-4-10)23-16(19)15(21-22-23)17(24)20-12-6-5-11(2)14(18)9-12/h3-9H,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJSMJUDLLIWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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